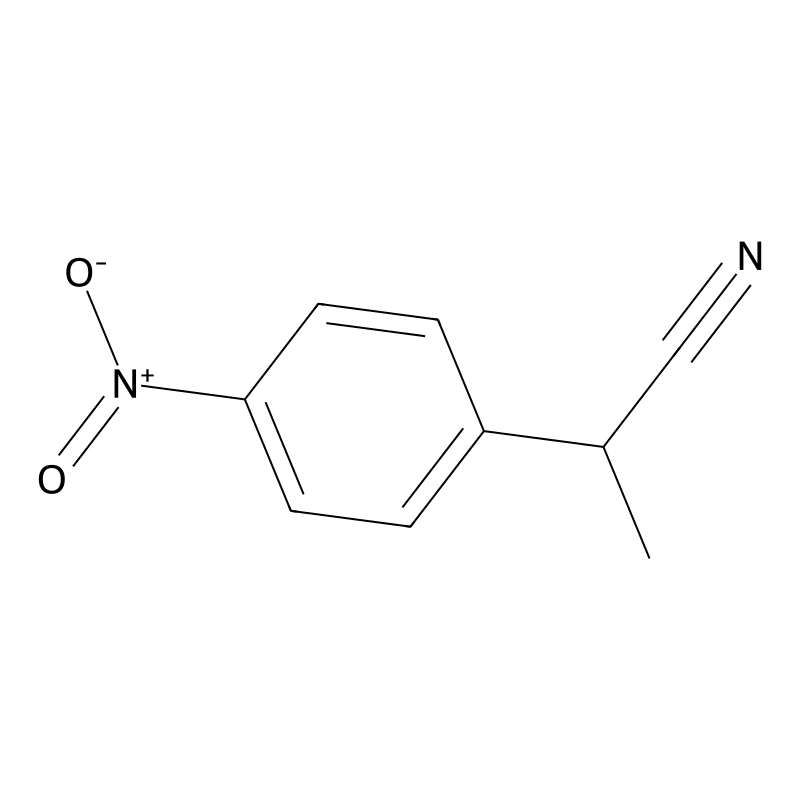

2-(4-Nitrophenyl)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Nitrophenyl)propanenitrile (CAS 50712-63-5) is a functionalized arylalkane nitrile valued as a versatile chemical intermediate. Its structure is distinguished by three key features that dictate its synthetic utility: a nitrile group amenable to hydrolysis or reduction, an alpha-methyl group that introduces a stereogenic center, and a para-nitro group. This nitro group acts as a strong electron-withdrawing group, activating the alpha-proton for C-C bond formation, and also serves as a masked amine, accessible via reduction.

Synthesis & Procurement Fit

Substituting 2-(4-Nitrophenyl)propanenitrile with close analogs often leads to process failure or requires significant redevelopment. Unlike 4-nitrophenylacetonitrile, the alpha-methyl group in the target compound provides steric hindrance that prevents undesirable side reactions (e.g., dialkylation) and creates a chiral center, which is critical for asymmetric synthesis. Furthermore, the electronic-withdrawing effect of the nitro group is maximized at the *para* position due to resonance, significantly increasing the acidity of the alpha-proton compared to *meta* isomers and enabling reactions under milder conditions than non-nitrated analogs like 2-phenylpropanenitrile. This specific combination of steric and electronic properties makes it a non-interchangeable precursor for many multi-step synthetic routes.

Substitution Risk

Enhanced Reactivity and Yield in Knoevenagel-Type Condensations

The strong electron-withdrawing effect of the para-nitro group significantly increases the acidity of the alpha-proton, facilitating carbanion formation for nucleophilic attack. This enhanced reactivity allows for successful Knoevenagel-type condensations with aromatic aldehydes under mild, base-catalyzed conditions (e.g., piperidine) to form substituted cinnamonitriles. In contrast, analogs lacking this activation, such as 2-phenylpropanenitrile, would require significantly stronger bases or harsher thermal conditions to achieve comparable reactivity, increasing the risk of side reactions and limiting substrate scope.

| Evidence Dimension | Reactivity in Base-Catalyzed Condensation |

| Target Compound Data | Reacts efficiently under mild amine catalysis (piperidine). |

| Comparator Or Baseline | 2-Phenylpropanenitrile (lacks nitro group activation); requires stronger bases (e.g., alkoxides) or harsher conditions for deprotonation and subsequent reaction. |

| Quantified Difference | Qualitative but significant difference in required reaction conditions (mild amine base vs. strong base). |

| Conditions | Knoevenagel condensation with aromatic aldehydes. |

This compound enables specific C-C bond formations under milder, more economical, and safer conditions than non-activated analogs, improving process efficiency and compatibility with sensitive functional groups.

Strategic Precursor for 2-Amino-p-cresol Derivatives via Reductive Cyclization

The specific ortho-relationship between the nitrile and a masked amino group (the nitro group) on an adjacent aromatic carbon allows for efficient synthesis of valuable heterocyclic scaffolds. A US patent details a high-yield pathway where a closely related analog, 2-(3-methyl-4-nitrophenyl)propanenitrile, undergoes catalytic hydrogenation to simultaneously reduce the nitro group to an amine and the nitrile to a primary amine, which then cyclizes to form an aminocresol derivative. This specific intramolecular transformation is geometrically impossible for analogs lacking the nitro group or for isomers where the nitro group is in the meta position.

| Evidence Dimension | Synthetic Pathway Accessibility |

| Target Compound Data | Enables a direct reductive cyclization pathway to aminocresol scaffolds. |

| Comparator Or Baseline | 2-Phenylpropanenitrile (lacks nitro group) or 2-(3-nitrophenyl)propanenitrile (incorrect isomer); these compounds cannot form the target aminocresol structure via this pathway. |

| Quantified Difference | Provides access to a specific, high-value molecular scaffold inaccessible to common substitutes. |

| Conditions | Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon). |

This compound provides a unique and efficient synthetic route to valuable aminocresol scaffolds that is inaccessible to simpler or isomeric analogs, making it the required choice for this specific downstream application.

Key Intermediate for Quinolone-Based Pharmaceutical Inhibitors

2-(4-Nitrophenyl)propanenitrile is a documented precursor to 2-(4-aminophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of advanced quinoline-based pharmaceutical inhibitors. The synthesis involves alkylation at the activated alpha-position followed by reduction of the nitro group. The alpha-methyl group already present in the starting material is a crucial structural element of the final active pharmaceutical ingredient (API). Using an analog like 4-nitrophenylacetonitrile would necessitate an additional, separate alkylation step to introduce this methyl group, complicating the synthesis and potentially lowering the overall yield.

| Evidence Dimension | Synthetic Route Efficiency |

| Target Compound Data | Contains the required alpha-methyl group, streamlining the synthesis of the target API intermediate. |

| Comparator Or Baseline | 4-Nitrophenylacetonitrile; requires an additional methylation step, increasing process complexity and cost. |

| Quantified Difference | Reduces the number of synthetic steps required to reach a key pharmaceutical intermediate. |

| Conditions | Multi-step synthesis of quinoline-based kinase inhibitors. |

Procuring this compound directly incorporates a key structural motif of the final drug molecule, simplifying the synthetic route and reducing process steps compared to less substituted analogs.

Activated Intermediate for Substituted Cinnamonitriles and Pyridines

Where a synthetic route requires a Knoevenagel-type condensation to form an alpha,beta-unsaturated nitrile, this compound is the right choice. Its pre-activated alpha-position allows the reaction to proceed under mild conditions, preserving sensitive functional groups elsewhere in the molecule and avoiding the costs and hazards of stronger bases.

Designated Precursor for Aminocresol-Based Dyes and Agrochemicals

For synthetic routes targeting specific aminocresol heterocycles, this compound provides a direct and efficient pathway. The specific geometry of the nitrile and nitro groups is leveraged in a reductive cyclization cascade, a transformation not accessible with simpler analogs.

Streamlined Synthesis of Quinolone-Based Pharmaceutical Intermediates

When the target molecule is a complex pharmaceutical agent containing a 2-(4-aminophenyl)propane scaffold, this compound is a preferred starting material. It already contains the necessary alpha-methyl group, reducing the number of synthetic steps and simplifying the overall process compared to using less-substituted precursors like 4-nitrophenylacetonitrile.

Application Fit

References

- [1] El-Hashash, M. A., El-Kady, S. I., & Saleh, M. M. (2006). Synthesis and reactions of some new heterocyclic compounds derived from 2-(4-nitrophenyl)propanenitrile. Polish Journal of Chemistry, 80, 609-617.

- [2] Schutz, C. (1985). U.S. Patent No. 4,539,418. Washington, DC: U.S. Patent and Trademark Office.

- [3] Tang, Q., & Shan, X. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Applied Mechanics and Materials, 626, 15-18.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Explore Compound Types